molecular formula C11H8N2O4 B2875651 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid CAS No. 16078-70-9

1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid

Cat. No.: B2875651
CAS No.: 16078-70-9
M. Wt: 232.195
InChI Key: GIFDWTQSDRMLQA-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid (C 11 H 8 N 2 O 4 ) is a phenylpyrazole derivative functionalized with two carboxylic acid groups, making it a valuable building block in organic synthesis and medicinal chemistry research . Pyrazole cores, such as this, are recognized as privileged structures in drug discovery due to their wide range of biological activities . This dicarboxylic acid is particularly useful as a multifunctional precursor for the synthesis of more complex molecules, including metal-organic frameworks (MOFs) and coordination polymers, or for creating amide and ester derivatives for structure-activity relationship (SAR) studies. While specific pharmacological data for this compound is limited, related phenylpyrazole carboxylic acids have been identified as inhibitors of enzymes like hematopoietic prostaglandin D synthase (HPGDS), a target of interest in inflammation and allergy research . The presence of two carboxylic acid groups enhances its potential to interact with various biological targets and imparts favorable physicochemical properties. Researchers can leverage this compound as a key intermediate in developing novel therapeutic agents, ligands for catalysis, or functional materials. This product is intended for research purposes by qualified laboratory personnel only. It is not approved for diagnostic or therapeutic use in humans. Please refer to the Certificate of Analysis for lot-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylpyrazole-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-10(15)8-6-12-13(9(8)11(16)17)7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFDWTQSDRMLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid and Its Precursors

Conventional Synthetic Routes to Pyrazole (B372694) Carboxylic Acids

Conventional methods for the synthesis of pyrazole carboxylic acids, including the target compound, have been well-established, providing reliable and versatile pathways. These routes typically build the pyrazole ring system from acyclic precursors.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in pyrazole synthesis, involving the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative to form the five-membered heterocyclic ring. beilstein-journals.orgnih.gov

The reaction of hydrazines with appropriate dicarbonyl compounds is a fundamental approach to pyrazole synthesis. beilstein-journals.orgnih.gov Phenylhydrazine (B124118) is a common precursor for introducing the N-phenyl group. mdpi.com A notable method for synthesizing pyrazole dicarboxylates involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD). This one-pot, two-component reaction proceeds at reflux temperature to yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. mdpi.com

Another effective hydrazine-based cyclization is the 1,3-dipolar cycloaddition reaction. For instance, dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate can be synthesized from the reaction of a 3-arylsydnone with dimethyl acetylenedicarboxylate, which upon hydrolysis yields the corresponding dicarboxylic acid.

A summary of representative hydrazine-based cyclization reactions is presented in Table 1.

Hydrazine DerivativeDicarbonyl Compound/AlkyneProductReference
PhenylhydrazineDimethyl acetylenedicarboxylateMethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate mdpi.com
3-ArylsydnoneDimethyl acetylenedicarboxylateDimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

Table 1: Examples of Hydrazine-based Cyclization Reactions for Pyrazole Synthesis

The condensation of 1,3-dicarbonyl compounds with phenylhydrazine is a classic and widely used method for the synthesis of N-phenylpyrazoles. beilstein-journals.orgnih.gov For the synthesis of 1-phenyl-1H-pyrazole-4,5-dicarboxylic acid precursors, a suitable 1,3-dicarbonyl equivalent bearing two carboxylate functionalities is required. For example, the reaction of ethyl 2,4-dioxo-4-arylbutanoates, a type of 1,3-diketoester, with phenylhydrazine in ethanol (B145695) yields ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. nih.gov While this exemplifies the general strategy, the direct synthesis of a 4,5-dicarboxylate precursor would involve a dicarbonyl compound such as diethyl 2-ketosuccinate or a derivative thereof.

Multicomponent reactions often utilize 1,3-dicarbonyl compounds. For instance, a one-pot pseudo five-component condensation of phenylhydrazine, acetoacetate (B1235776) derivatives, and arylaldehydes can yield highly functionalized pyrazole derivatives. researchgate.net These multicomponent strategies offer an efficient pathway to complex pyrazole structures by forming the 1,3-dicarbonyl intermediate in situ. beilstein-journals.orgnih.gov

Ester Hydrolysis Strategies

A common and crucial step in the synthesis of pyrazole carboxylic acids is the hydrolysis of their corresponding esters. This transformation is typically achieved under basic conditions, for example, by refluxing the ester with an aqueous solution of a strong base like potassium hydroxide (B78521) or sodium hydroxide, followed by acidification. nih.gov

Specifically, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid has been synthesized via the basic hydrolysis of 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. researchgate.net Similarly, the hydrolysis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate using sodium hydroxide in an ethanol-water mixture, followed by acidification, yields 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid. This straightforward method is highly effective for the final step in the synthesis of the target dicarboxylic acid from its diester precursor.

Oxidation of Precursor Aldehydes or Alcohols

The oxidation of pyrazole derivatives bearing aldehyde or alcohol functionalities at the desired positions presents another viable route to pyrazole carboxylic acids. The oxidation of methyl groups attached to the pyrazole ring can also lead to carboxylic acids. For instance, the oxidation of dimethyl-substituted pyrazoles with strong oxidizing agents like potassium permanganate (B83412) can yield pyrazole dicarboxylic acids. sciencepublishinggroup.com This method, while powerful, requires careful control of reaction conditions to avoid over-oxidation and degradation of the heterocyclic ring. researchgate.net

The Vilsmeier-Haack reaction is a common method for the synthesis of pyrazole-4-carbaldehydes, which can serve as precursors for carboxylic acids. chim.it While direct oxidation of a hypothetical 1-phenyl-1H-pyrazole-4,5-dicarbaldehyde would be a direct route, the synthesis and selective oxidation of such a precursor would be challenging. A more plausible approach involves the oxidation of a precursor like 1-phenyl-4,5-dimethylpyrazole.

Advanced Synthetic Approaches for Functionalized Pyrazoles

In addition to conventional methods, several advanced synthetic strategies have been developed for the efficient and diverse synthesis of functionalized pyrazoles. These methods often offer advantages in terms of reaction conditions, substrate scope, and atom economy.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. acs.orgdntb.gov.ua The synthesis of pyrazole-4-carbaldehydes, for example, can be efficiently achieved using a microwave-assisted Vilsmeier-Haack reaction. acs.org This technique can be applied to various steps in the synthesis of pyrazole derivatives, including the initial cyclocondensation.

Transition-metal catalysis, particularly with rhodium and palladium, has enabled novel C-H functionalization and annulation reactions for the synthesis of complex pyrazole-containing systems. rsc.orgnih.gov Rhodium(III)-catalyzed C-H activation and annulation provide a regioselective route to diverse polysubstituted furans bearing pyrazole cores. rsc.org While not a direct synthesis of the target dicarboxylic acid, these methods showcase the potential for late-stage functionalization of the pyrazole ring.

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules in a single step from readily available starting materials. beilstein-journals.orgrsc.org Three-component reactions involving α-bromo-N-tosylhydrazones, alkynes, and NH-azoles have been developed for the synthesis of polysubstituted pyrazoles. rsc.org These advanced strategies provide powerful tools for the construction of highly functionalized pyrazole scaffolds, which can be further elaborated to target molecules like this compound.

Synthetic Routes to this compound Explored

The synthesis of this compound, a significant heterocyclic compound, is achievable through various synthetic methodologies. These routes primarily involve the construction of the pyrazole ring from acyclic precursors or the functionalization of a pre-existing pyrazole scaffold. This article details established methods, including palladium-catalyzed cross-coupling reactions and reactions involving furan-2,3-diones, providing a comprehensive overview of the synthetic landscape for this target molecule and its precursors.

1 Palladium-Catalyzed Cross-Coupling Reactions for Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the C-C bond formation necessary for the functionalization of the pyrazole nucleus. While direct dicarboxylation of the 1-phenylpyrazole (B75819) core at the 4 and 5 positions via these methods is not extensively documented, the principles of these reactions allow for the theoretical construction of synthetic pathways utilizing a dihalogenated pyrazole intermediate. A plausible general approach involves the synthesis of a 4,5-dihalo-1-phenylpyrazole, which can then undergo palladium-catalyzed reactions to introduce the two carboxylic acid moieties or their precursors.

1 Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.netresearchgate.net In a potential synthetic route to this compound, a 4,5-dihalo-1-phenylpyrazole could be reacted with a suitable alkene, such as an acrylate (B77674) ester, in the presence of a palladium catalyst. This would be followed by oxidation of the resulting substituted alkene moieties to carboxylic acids. The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand.

2 Suzuki Coupling

The Suzuki coupling reaction, which couples an organoboron compound with an organohalide, is a versatile method for C-C bond formation. rsc.orgmdpi.commdpi.comias.ac.in A hypothetical pathway towards the target molecule could involve the reaction of a 4,5-dihalo-1-phenylpyrazole with a boronic acid or ester containing a masked carboxylic acid function. Alternatively, a 1-phenyl-4,5-bis(boronic ester)pyrazole could be coupled with a haloformate. The choice of catalyst, ligand, and base is crucial for the success of such transformations.

3 Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.net A 4,5-dihalo-1-phenylpyrazole could be coupled with a protected acetylene (B1199291) derivative. Subsequent cleavage of the protecting group and oxidation of the alkyne functions would yield the desired dicarboxylic acid. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

4 Stille Coupling

The Stille reaction involves the coupling of an organotin compound with an organohalide. A 4,5-dihalo-1-phenylpyrazole could be reacted with an organostannane reagent bearing a carboxylate precursor. Conversely, a 4,5-bis(trialkylstannyl)-1-phenylpyrazole could be coupled with a suitable electrophile like a haloformate. A key advantage of the Stille reaction is the stability of the organostannane reagents, though their toxicity is a drawback.

5 Negishi Coupling

The Negishi coupling utilizes an organozinc reagent and an organohalide. The synthesis of the target compound could be envisioned through the reaction of a 4,5-dihalo-1-phenylpyrazole with an organozinc reagent carrying a masked carboxyl group. Alternatively, a di-zincated 1-phenylpyrazole could be reacted with an electrophile such as chloroformate.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Potential Synthesis

Coupling ReactionHalo-pyrazole SubstrateCoupling PartnerKey ReagentsPotential Intermediate
Heck 4,5-Dihalo-1-phenylpyrazoleAcrylate esterPd catalyst, base, phosphine ligand1-Phenyl-4,5-di(alkoxycarbonylethenyl)pyrazole
Suzuki 4,5-Dihalo-1-phenylpyrazoleBoronic acid with masked carboxylPd catalyst, base, ligand1-Phenylpyrazole with carboxyl precursors at C4/C5
Sonogashira 4,5-Dihalo-1-phenylpyrazoleProtected acetylenePd catalyst, Cu(I) co-catalyst1-Phenyl-4,5-di(alkynyl)pyrazole
Stille 4,5-Dihalo-1-phenylpyrazoleOrganostannane with carboxyl precursorPd catalyst, ligand1-Phenylpyrazole with carboxyl precursors at C4/C5
Negishi 4,5-Dihalo-1-phenylpyrazoleOrganozinc with masked carboxylPd catalyst, ligand1-Phenylpyrazole with carboxyl precursors at C4/C5

2 Reactions with Furan-2,3-Diones

A more direct and established method for the synthesis of pyrazole dicarboxylic acids involves the reaction of furan-2,3-diones with hydrazine derivatives. researchgate.net This approach constructs the pyrazole ring with the desired carboxylic acid functionalities already incorporated.

The reaction of a suitably substituted furan-2,3-dione with phenylhydrazine can lead to the formation of a 1-phenyl-1H-pyrazole-dicarboxylic acid derivative. For instance, the reaction of 4-ethoxycarbonyl-5-phenyl-2,3-furandione with N-benzylidene-N'-phenylhydrazine has been reported to yield a 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivative. researchgate.net While this specific example leads to a constitutional isomer of the target compound, it demonstrates the viability of the furan-2,3-dione precursor for accessing the pyrazole dicarboxylic acid core. The reaction proceeds through a nucleophilic attack of the hydrazine on the dione, followed by cyclization and dehydration to form the aromatic pyrazole ring. The specific substitution pattern on the resulting pyrazole is dependent on the substituents present on the starting furan-2,3-dione.

Knoevenagel Condensation in Pyrazole Synthesis

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgrsc.org It involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base, to produce an α,β-unsaturated product after dehydration. wikipedia.org While not a direct method for pyrazole ring formation, it is a crucial step in the synthesis of key precursors, particularly 1,3-dicarbonyl compounds or their equivalents, which are subsequently cyclized with hydrazines.

The reaction is a cornerstone of many multi-component reactions that lead to biologically significant molecules. researchgate.net For instance, the Knoevenagel condensation of aldehydes with an active methylene compound like malononitrile, followed by subsequent reactions, can build complex heterocyclic systems. mdpi.com The versatility of the Knoevenagel reaction allows for the synthesis of a wide array of α,β-unsaturated ketones, which are ideal substrates for reaction with phenylhydrazine to yield pyrazoline intermediates that can be oxidized to pyrazoles. worldresearchersassociations.com

A modification of this reaction, the Doebner modification, utilizes pyridine (B92270) as a solvent and is employed when one of the activating groups on the active methylene compound is a carboxylic acid. organic-chemistry.org This variant often involves a subsequent decarboxylation step. organic-chemistry.org The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates, making it a powerful tool for generating the necessary building blocks for substituted pyrazoles. researchgate.net

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps without isolating intermediates. worldresearchersassociations.comresearchgate.net Several one-pot methods have been developed for the synthesis of substituted N-phenyl pyrazoles.

A common and efficient one-pot approach involves the three-component reaction of an aryl methyl ketone, an aromatic aldehyde, and hydrazine hydrochloride. worldresearchersassociations.com This method proceeds through the initial formation of a pyrazoline, which is then oxidized in situ to the corresponding pyrazole. worldresearchersassociations.com Another prominent one-pot strategy is the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazines. jocpr.com This reaction can be effectively carried out at room temperature using ionic liquids, such as 1-Ethyl-3-methylimidazolium Chloride, which can serve as both a solvent and a catalyst, often leading to good yields and simple work-up procedures. jocpr.com

For the synthesis of pyrazole dicarboxylic acid precursors, a one-pot, two-component reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) can be employed. This reaction, conducted at reflux temperature, directly yields the pyrazole core with carboxylate functionalities. mdpi.com These protocols highlight the trend towards developing more environmentally benign and atom-economical synthetic routes. researchgate.net

Table 1: Comparison of Catalysts/Solvents in One-Pot Pyrazole Synthesis

Entry Catalyst/Solvent Reactants Product Type Yield (%) Reference
1 None (Water) Hydrazines, Ethyl acetoacetate, Aromatic amines, Phenylglyoxal Fused Pyrazoles Good researchgate.net
2 KBrO₃-KBr (aq.) Araldehyde, Aryl methyl ketone, Hydrazine HCl 3,5-Diaryl-1H-pyrazoles Good worldresearchersassociations.com
3 1-Ethyl-3-methylimidazolium Chloride 1,3-Dicarbonyl, Phenylhydrazine N-Phenyl Pyrazoles 95% jocpr.com

Regioselective Synthesis Strategies for Pyrazole Carboxylic Acids

The reaction of a monosubstituted hydrazine (like phenylhydrazine) with an unsymmetrical 1,3-dicarbonyl precursor can theoretically lead to two different regioisomeric pyrazoles. Therefore, controlling the regioselectivity of this cyclocondensation is paramount for the synthesis of a specific isomer, such as a 4,5-dicarboxylic acid derivative. The outcome of the reaction is influenced by steric and electronic factors of the reactants, as well as the reaction conditions. researchgate.net

Strategies to achieve regiocontrol include modifying the structure of the starting materials, such as by introducing strong electron-withdrawing groups, or by carefully selecting the reaction parameters. researchgate.net

Temperature Control for Regioselectivity

Reaction temperature is a critical parameter for controlling the regioselectivity of chemical reactions. In pyrazole synthesis, temperature can be used to favor the formation of one regioisomer over another. A temperature-controlled divergent synthesis approach has been developed for pyrazoles, where simply adjusting the reaction temperature can yield different product profiles from the same starting materials. mdpi.com While specific data on the synthesis of this compound is limited, the principle remains broadly applicable. For example, in certain electrophilic cyclization reactions to form pyrazoles, lower temperatures might favor kinetic product formation, while higher temperatures could lead to the thermodynamically more stable isomer. mdpi.com This allows for a tunable synthetic strategy based on the desired isomeric outcome.

Catalyst Selection in Formylation Reactions

While literature specifically detailing catalyst selection in formylation reactions as a primary strategy for achieving regioselectivity in pyrazole carboxylic acid synthesis is not extensively documented in the searched sources, the general principle of using catalysts to direct regioselectivity is well-established in pyrazole synthesis. organic-chemistry.orgsemanticscholar.org Catalysts, including metal-based systems (e.g., copper, ruthenium) and organocatalysts, can influence which nitrogen atom of the hydrazine attacks a specific carbonyl group of the precursor, thereby dictating the final substitution pattern. organic-chemistry.org For instance, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions with high selectivity. organic-chemistry.org Although not a formylation reaction, this demonstrates the crucial role of the catalyst in directing the regiochemical outcome.

Solvent System Optimization

The choice of solvent can dramatically influence the regioselectivity of pyrazole formation. acs.org The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone often yields regioisomeric mixtures, particularly in conventional solvents like ethanol. acs.org

Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can significantly enhance the regioselectivity of the condensation. acs.org These solvents, through their unique properties like strong hydrogen-bond donating ability and low nucleophilicity, can stabilize intermediates or transition states in a way that favors the formation of one regioisomer. In one study, switching the solvent from ethanol to HFIP increased the isomeric ratio from a nearly 1:1.3 mixture to a highly selective 97:3 ratio in favor of the desired product. Similarly, the regiochemistry of reactions involving β-enamino diketones and phenylhydrazine was found to be solvent-dependent, with protic solvents favoring one regioisomer and aprotic solvents favoring the other. researchgate.net

Table 2: Effect of Solvent on Regioselectivity of Pyrazole Formation

Entry 1,3-Diketone Substrate Solvent Regioisomeric Ratio (Isomer 1 : Isomer 2) Reference
1 Ethyl 4-(2-furyl)-2,4-dioxobutanoate Ethanol 1 : 1.3
2 Ethyl 4-(2-furyl)-2,4-dioxobutanoate TFE 95 : 5
3 Ethyl 4-(2-furyl)-2,4-dioxobutanoate HFIP 97 : 3
4 β-enamino diketone Protic Solvent (e.g., Ethanol) Regioisomer 2 (major) researchgate.net

This optimization of the solvent system is a powerful and practical tool for directing the synthesis towards a single, desired pyrazole regioisomer.

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) for Structural Elucidation

A ¹H NMR spectrum for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid would be expected to show distinct signals corresponding to the protons on the phenyl ring and the pyrazole (B372694) ring. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would provide insights into their electronic environment and spatial relationships with neighboring protons. However, no experimental ¹H NMR data for this specific compound could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning ¹H and ¹³C signals and establishing the connectivity within a molecule. These experiments would be essential for confirming the precise structure of this compound. Unfortunately, no 2D NMR studies for this compound have been reported in the available literature.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a synthesized compound. An HRMS analysis of this compound would be required to confirm its molecular formula of C₁₁H₈N₂O₄. This specific experimental data is not available.

Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) typically causes the molecular ion to fragment in a reproducible manner. Analyzing this fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of carboxyl groups (as CO₂ or COOH) and cleavages within the pyrazole or phenyl rings. A detailed analysis is precluded by the absence of an experimental mass spectrum for the compound.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a molecule and the nature of its chemical bonds, making them indispensable for the structural elucidation of compounds like this compound.

The vibrational spectrum of this compound is characterized by contributions from its three main components: the phenyl group, the pyrazole ring, and the two carboxylic acid functional groups.

Carboxylic Acid Groups (-COOH): The most prominent vibrations from the carboxylic acid moieties are the O-H and C=O stretching modes. The O-H stretching vibration typically appears as a very broad and intense band in the IR spectrum, usually in the region of 3300-2500 cm⁻¹. This broadening is a characteristic result of strong hydrogen bonding. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp band in the IR spectrum, typically found between 1725 and 1700 cm⁻¹ for dimeric carboxylic acids. nih.gov In related pyrazole carboxylic acid derivatives, this C=O stretch has been observed around 1702 cm⁻¹. researchgate.net Other vibrations associated with the carboxylic acid group include in-plane O-H bending and C-O stretching, which are typically coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

Phenyl Group (C₆H₅-): The phenyl ring gives rise to several characteristic bands. The aromatic C-H stretching vibrations are typically observed as a group of weak to medium bands above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range. esisresearch.orgderpharmachemica.com The C=C stretching vibrations within the aromatic ring usually appear as a set of bands in the 1620-1450 cm⁻¹ region. derpharmachemica.com In-plane and out-of-plane C-H bending vibrations also provide structural information, with the out-of-plane modes in the 900-675 cm⁻¹ region being particularly useful for determining the substitution pattern of the benzene (B151609) ring. derpharmachemica.com

Pyrazole Ring (C₃H₂N₂): The pyrazole ring has its own set of characteristic vibrational modes. The C=N stretching vibration is typically observed in the 1580-1480 cm⁻¹ range. esisresearch.org The C-N stretching vibrations are found in the 1330–1260 cm⁻¹ region. esisresearch.org The pyrazole ring also exhibits various ring stretching and deformation modes. For instance, a pyrazole ring deformation has been experimentally observed at 634 cm⁻¹ in a related derivative. derpharmachemica.com

An interactive table summarizing the expected vibrational frequencies for the key functional groups is presented below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Spectrum
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)IR
Phenyl GroupC-H stretch3100 - 3000IR, Raman
Carboxylic AcidC=O stretch (dimer)1725 - 1700IR
Phenyl/PyrazoleC=C / C=N stretch1620 - 1450IR, Raman
Carboxylic AcidC-O stretch / O-H bend1440 - 1200IR
Phenyl GroupC-H out-of-plane bend900 - 675IR

IR spectroscopy is particularly sensitive to the presence and nature of hydrogen bonds. In the solid state, this compound is expected to form extensive intermolecular hydrogen bonds. The two carboxylic acid groups are likely to form a cyclic dimer motif through strong O-H···O interactions. This is a common structural feature for carboxylic acids and results in a significant red-shift and broadening of the O-H stretching band in the IR spectrum, as mentioned previously. fu-berlin.demdpi.com

Furthermore, the presence of the pyrazole ring introduces additional possibilities for hydrogen bonding. The pyridine-type nitrogen atom (N2) of the pyrazole ring can act as a hydrogen bond acceptor. This can lead to intermolecular O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyrazole ring of another. nih.gov This type of interaction would also contribute to the broadening and complexity of the spectral region associated with O-H stretching.

In a study of the isomer 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, both intermolecular O-H···O and O-H···N hydrogen bonds were confirmed, linking the molecules into a complex three-dimensional framework. nih.gov It is highly probable that this compound adopts a similar complex hydrogen-bonded network in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. elte.hu This technique provides insights into the conjugated systems and chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions involving the π-electron systems of the phenyl and pyrazole rings, as well as the non-bonding electrons on the oxygen and nitrogen atoms. The primary transitions anticipated are π → π* and n → π*. uzh.chrsc.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. tanta.edu.eg They are typically characterized by high molar absorptivity (ε). The conjugated system formed by the phenyl ring and the pyrazole ring is the main chromophore responsible for these absorptions. Additional conjugation with the carbonyl groups of the dicarboxylic acid functions can influence the energy of these transitions. elte.hu For conjugated aromatic systems, these transitions usually occur in the near-UV region (200-400 nm). slideshare.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygens or the pyrazole nitrogens, to a π* antibonding orbital. uzh.chslideshare.net Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower molar absorptivity, making them appear as weak shoulders or bands in the spectrum. elte.hu

The combination of these chromophores would likely result in a complex absorption spectrum with multiple overlapping bands. The main absorption maxima would be attributed to the high-intensity π → π* transitions of the conjugated aryl-pyrazole system.

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in the polarity of the solvent medium. elsevierpure.com Such studies provide information about the change in the dipole moment of the molecule upon electronic excitation.

For this compound, a solvatochromic study would involve recording its UV-Vis spectra in a series of solvents with varying polarities. The compound possesses a permanent dipole moment due to its asymmetric structure and polar functional groups. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition and a shift of the absorption maximum to a longer wavelength (a red shift), a phenomenon known as positive solvatochromism. tanta.edu.eg

In similar pyrazole derivatives, positive solvatochromism has been observed, indicating an intramolecular charge transfer (ICT) character upon excitation. elsevierpure.comnih.gov It is plausible that in this compound, electronic excitation also leads to an increase in the dipole moment. Therefore, a red shift in the π → π* absorption bands would be expected with increasing solvent polarity. Conversely, n → π* transitions often exhibit a blue shift (hypsochromic shift) in polar, protic solvents due to the stabilization of the ground state's non-bonding electrons through hydrogen bonding with the solvent. tanta.edu.eg

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly available, extensive data exists for its isomer, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, which provides significant insight into the likely structural features. nih.gov

In the crystal structure of the 3,4-dicarboxylic acid isomer, the molecule adopts a conformation where the pyrazole ring is nearly planar. nih.gov The phenyl group is typically twisted with respect to the pyrazole ring plane; in related structures, this dihedral angle has been observed to be around 48-64°. uomphysics.netnih.gov

A key feature of the molecular structure is the formation of an intramolecular hydrogen bond between the carboxylic acid at one position and the oxygen or nitrogen atom of the adjacent group. nih.gov The supramolecular structure is dominated by an extensive network of intermolecular hydrogen bonds. Molecules are linked by a combination of O-H···O and O-H···N hydrogen bonds. nih.gov The carboxylic acid groups form classic head-to-tail dimeric motifs via pairs of O-H···O interactions, which then link to adjacent molecules through the pyrazole nitrogen, creating a robust three-dimensional framework. nih.govnih.gov

The crystallographic data for the closely related isomer, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, is summarized in the table below as a predictive model for the title compound. nih.gov

Parameter1-phenyl-1H-pyrazole-3,4-dicarboxylic acid nih.gov
Chemical FormulaC₁₁H₈N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5518 (4)
b (Å)10.1557 (5)
c (Å)13.5683 (7)
β (°)96.949 (2)
Volume (ų)1032.74 (9)
Z4
Key FeatureIntramolecular O-H···O hydrogen bond
Supramolecular Assembly3D framework via O-H···O and O-H···N bonds

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No published single-crystal X-ray diffraction data, including crystallographic parameters such as crystal system, space group, unit cell dimensions, or bond lengths and angles, could be found for this compound.

Intermolecular Interactions and Crystal Packing Analysis

Without crystal structure data, an analysis of the intermolecular interactions (such as hydrogen bonding, π-π stacking) and the resulting crystal packing arrangement for this compound cannot be performed.

Conformational Analysis in the Solid State

A conformational analysis, including details like the dihedral angle between the phenyl and pyrazole rings in the solid state, is contingent on single-crystal X-ray diffraction data, which is unavailable.

Elemental Analysis

Specific experimental elemental analysis results (e.g., found percentages of Carbon, Hydrogen, and Nitrogen) for this compound are not reported in the available literature. For reference, the theoretical elemental composition can be calculated from its molecular formula, C₁₁H₈N₂O₄.

Calculated Elemental Composition

Element Symbol Atomic Mass Count Mass ( g/mol ) Percentage
Carbon C 12.011 11 132.121 56.90%
Hydrogen H 1.008 8 8.064 3.47%
Nitrogen N 14.007 2 28.014 12.07%
Oxygen O 15.999 4 63.996 27.56%

| Total | | | | 232.195 | 100.00% |

Purity Assessment Techniques (e.g., HPLC, TLC)

While High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of pyrazole derivatives rsc.orgmdpi.comijcpa.in, no specific protocols, such as mobile phase compositions, retention times, or Rf values, have been published for the analysis of this compound.

Computational and Theoretical Studies of 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid were found in the available literature.

Molecular Geometry Optimization and Structural Parameters

Detailed tables of optimized structural parameters (bond lengths, bond angles, dihedral angles) from molecular geometry optimization calculations for this compound are not available in published research.

Electronic Structure Analysis

A detailed analysis of the electronic structure based on computational studies for this compound is not documented in the accessible literature.

Frontier Molecular Orbital (FMO) Analysis

Information regarding the energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other related electronic properties for this compound could not be located.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps, which provide insight into the charge distribution and potential electrophilic and nucleophilic attack sites, have not been published for this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis data, which details hyperconjugative interactions and charge transfers within the molecule, is not available for this compound.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

Analyses using ELF and LOL, which characterize the nature of chemical bonding, have not been reported for this compound.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a key technique for identifying functional groups and elucidating molecular structure. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to predict the vibrational frequencies of molecules. By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes can be achieved.

For pyrazole (B372694) derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental FT-IR and FT-Raman spectra. uomphysics.netnih.gov For instance, in a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally similar to the title compound, DFT calculations were used to assign the experimental IR vibrational frequencies. uomphysics.net The characteristic stretching vibration of the O-H bond in the carboxylic acid groups, which typically forms dimers via hydrogen bonding, is expected at high wavenumbers. uomphysics.net The symmetric and asymmetric C-H stretching frequencies of the phenyl group are also identifiable. uomphysics.net

The vibrational modes of the pyrazole and phenyl rings, such as C-C and C-N stretching, appear in the fingerprint region of the spectrum. uomphysics.netuantwerpen.be The assignment of these modes can be complex due to their coupling. researchgate.net Potential Energy Distribution (PED) analysis is often used in conjunction with theoretical calculations to provide a quantitative assignment of vibrational modes.

A comparison between theoretical and experimental vibrational frequencies for a related pyrazole derivative is often performed to validate the computational method. Discrepancies can arise because calculations are typically performed for a single molecule in the gaseous state, whereas experiments are conducted on solid samples where intermolecular interactions, like hydrogen bonding, are significant. uomphysics.net

Table 1: Illustrative Vibrational Mode Assignments for Pyrazole Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Description
O-H Stretching 3400 - 2500 Carboxylic acid O-H bond vibration, often broadened due to hydrogen bonding.
C-H Stretching (Aromatic) 3100 - 3000 C-H bond vibrations of the phenyl and pyrazole rings. derpharmachemica.com
C=O Stretching 1750 - 1680 Carbonyl bond vibration of the carboxylic acid groups.
C=C & C=N Stretching 1600 - 1400 Ring stretching vibrations of the pyrazole and phenyl rings. scialert.net
C-N Stretching 1350 - 1200 Stretching vibration of the carbon-nitrogen bonds in the pyrazole ring. researchgate.net
O-H Bending 1440 - 1395 In-plane bending of the carboxylic acid O-H group.
C-H Bending 1300 - 1000 In-plane bending vibrations of the aromatic C-H bonds. scialert.net

Note: This table provides typical ranges and assignments based on studies of similar pyrazole carboxylic acids. Specific values for this compound would require specific experimental and computational analysis.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, have become a standard procedure to aid in the assignment of experimental spectra. nih.govasrjetsjournal.org

For pyrazole derivatives, theoretical predictions of ¹H and ¹³C NMR chemical shifts have shown excellent correlation with experimental data. uomphysics.net In the case of this compound, the ¹H NMR spectrum would be expected to show signals for the protons on the phenyl ring and the N-H proton of the pyrazole ring if tautomerism occurs, though the 1-phenyl substitution prevents this. The ¹³C NMR spectrum would show distinct signals for the carbons of the phenyl ring, the pyrazole ring, and the two carboxylic acid groups.

Computational models can accurately predict these chemical shifts. For example, studies on related structures have demonstrated that DFT calculations can achieve high accuracy, with mean absolute errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C predictions when appropriate functionals and basis sets are used. nih.gov These calculations are crucial for assigning signals in complex molecules and for distinguishing between potential isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for Representative Carbons

Carbon Atom Predicted Chemical Shift Range (ppm) Notes
Carboxylic Acid (C=O) 160 - 170 The two carboxylic acid carbons at positions 4 and 5.
Phenyl C1 (attached to N) 138 - 142 The carbon of the phenyl ring directly bonded to the pyrazole nitrogen.
Phenyl C2, C6 (ortho) 120 - 125 Ortho carbons of the phenyl ring.
Phenyl C4 (para) 128 - 132 Para carbon of the phenyl ring.
Phenyl C3, C5 (meta) 127 - 130 Meta carbons of the phenyl ring.
Pyrazole C4, C5 135 - 145 Carbons of the pyrazole ring bearing the carboxylic acid groups.

Note: The values in this table are illustrative, based on general knowledge of similar compounds and predictive models. uomphysics.netrsc.org Actual values would be dependent on the specific computational method and solvent model used.

Global Chemical Reactivity Parameters

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors that are derived from the energies of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These global reactivity descriptors help in understanding the chemical stability and reactivity of the molecule. mdpi.com

The key parameters include:

HOMO and LUMO energies: The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity. mdpi.com

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (IP + EA) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP - EA) / 2). Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Global Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). nih.gov

Calculations for various pyrazole derivatives have been performed to understand their reactivity profiles. asrjetsjournal.orgnih.gov For this compound, the phenyl ring and the pyrazole core, along with the electron-withdrawing carboxylic acid groups, would influence these parameters.

Table 3: Representative Global Chemical Reactivity Parameters

Parameter Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical stability and reactivity
Electronegativity (χ) -(EHOMO + ELUMO)/2 Electron-attracting tendency
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Reciprocal of hardness

Thermodynamic Parameter Calculations

Theoretical calculations can predict various thermodynamic parameters of a molecule at a given temperature and pressure. These calculations are typically performed using the results of vibrational frequency analysis. nih.gov Key thermodynamic properties include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A measure of the thermodynamic potential that can be used to determine the spontaneity of a process (G = H - TS).

These parameters are crucial for predicting the stability of different conformations of the molecule and for studying the thermodynamics of chemical reactions in which it might participate. For instance, theoretical calculations have been used to study the thermodynamic properties of various heterocyclic compounds, providing insights into their stability. researchgate.net For this compound, such calculations could be used to understand its thermal stability and to predict equilibrium constants for its reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation calculates the trajectory of each atom in a system by numerically solving Newton's equations of motion, given a set of initial positions and velocities and a potential energy function (force field).

For a molecule like this compound, MD simulations could be used to:

Explore conformational landscapes: To identify the most stable conformations of the molecule by simulating its dynamics in different environments (e.g., in a vacuum or in a solvent).

Study solvation effects: To understand how the molecule interacts with solvent molecules, such as water, which is crucial for predicting its solubility and behavior in biological systems.

Investigate intermolecular interactions: To simulate the aggregation behavior of the molecule or its binding to a biological target, such as a protein active site. This involves studying how multiple molecules interact with each other to form dimers or larger clusters, often stabilized by hydrogen bonds between the carboxylic acid groups.

The choice of an appropriate force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. mdpi.com

Quantum Chemical Descriptors for Molecular Stability and Reactivity

Beyond the global reactivity descriptors mentioned earlier, quantum chemistry offers a range of other descriptors that provide more detailed information about the local reactivity of a molecule. These descriptors help in identifying specific atoms or regions within the molecule that are most likely to be involved in chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acids and positive potential around the acidic hydrogens. asrjetsjournal.org

Fukui Functions: These functions are local reactivity descriptors that indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack.

These descriptors, derived from quantum chemical calculations, are instrumental in rationalizing and predicting the regioselectivity of chemical reactions involving the pyrazole derivative. rsc.org

Non-covalent Interaction Analysis (e.g., RDG, IRI)

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the three-dimensional structure, stability, and function of molecules. acs.org Computational methods have been developed to visualize and analyze these weak interactions.

Reduced Density Gradient (RDG): The RDG is a function of the electron density and its gradient. Plotting the RDG against the electron density allows for the identification and visualization of non-covalent interactions in real space. Different types of interactions (strong attractive, weak van der Waals, strong repulsive) can be distinguished by their signatures in these plots and visualized as surfaces in the molecular structure. researchgate.net

Interaction Region Indicator (IRI): IRI is another function based on the electron density that allows for the visualization of interaction regions between atoms.

For this compound, NCI analysis would be particularly useful for studying:

Intramolecular hydrogen bonds: Possible hydrogen bonding between the two adjacent carboxylic acid groups.

Intermolecular interactions: The strong hydrogen bonds that lead to the formation of carboxylic acid dimers and other aggregates. researchgate.net

π-π stacking: Potential stacking interactions between the phenyl and/or pyrazole rings in the solid state or in aggregates.

This type of analysis provides a deeper understanding of the forces that govern the molecule's crystal packing and its interactions with other molecules. researchgate.net

Computational Studies for Advanced Materials Applications

Computational chemistry provides powerful tools to predict and understand the properties of molecules, offering insights that can guide the design of new materials. For this compound, theoretical studies are crucial for evaluating its potential in advanced applications, such as non-linear optics and optoelectronics, by modeling its behavior at the molecular level.

Non-linear Optical (NLO) Properties Prediction

Organic molecules with delocalized π-electron systems are of significant interest for non-linear optical (NLO) applications, which are foundational for technologies like optical switching and frequency conversion. Computational methods, particularly quantum chemical calculations, are employed to predict the NLO response of molecules like this compound.

The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Density Functional Theory (DFT) is a common method used to calculate this property. For instance, studies on other pyrazole derivatives have utilized DFT with functionals like B3LYP to predict their NLO characteristics. The calculation involves optimizing the molecular geometry and then computing the electronic properties under the influence of an electric field.

Key structural features that enhance NLO activity include the presence of electron-donating groups (donors) and electron-accepting groups (acceptors) connected by a π-conjugated system, creating a "push-pull" effect. In this compound, the phenyl group can act as part of the π-system, while the dicarboxylic acid groups have electron-withdrawing characteristics. Computational models can predict the magnitude of intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule, which is strongly correlated with the hyperpolarizability. Theoretical calculations on similar push-pull heterocyclic systems have shown a strong correlation between the calculated hyperpolarizability (β_tot_) and experimentally measured values. nih.gov

Table 1: Example of Predicted NLO Properties for a Push-Pull Pyrazole Derivative This table presents hypothetical data based on typical computational results for similar compounds to illustrate the type of information generated.

Computational MethodParameterPredicted Value (a.u.)
DFT/B3LYP/6-311GDipole Moment (μ)8.50 D
DFT/B3LYP/6-311GAverage Polarizability (α)250.0
DFT/B3LYP/6-311GFirst Hyperpolarizability (β_tot_)1500

Optoelectronic Property Modeling

The potential of this compound for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), can be assessed through computational modeling. These studies focus on the electronic structure and optical absorption properties of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for modeling the electronic absorption spectra of molecules. By calculating the energies of electronic transitions, it is possible to predict the wavelengths of maximum absorption (λ_max_). Furthermore, analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights.

The HOMO-LUMO energy gap (E_g_) is a key parameter that determines the electronic and optical properties of a material. researchgate.net A smaller gap is often associated with easier electronic excitation and can be desirable for certain applications. Computational models can accurately predict these orbital energies and the resulting gap. The distribution of HOMO and LUMO orbitals reveals the nature of electronic transitions; for example, a transition from a HOMO localized on one part of the molecule to a LUMO on another indicates intramolecular charge transfer, which is important for both NLO and optoelectronic properties. nih.gov Studies on novel pyrazole-based compounds have successfully used methods like CAM-B3LYP to determine their photophysical and optoelectronic characteristics. researchgate.net

Table 2: Predicted Optoelectronic Parameters for a Pyrazole-Based Compound This table contains representative data based on computational studies of similar heterocyclic systems.

ParameterPredicted ValueComputational Method
HOMO Energy-6.2 eVDFT/B3LYP/6-31G(d)
LUMO Energy-2.5 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap (E_g_)3.7 eVDFT/B3LYP/6-31G(d)
Max. Absorption Wavelength (λ_max_)350 nmTD-DFT/CAM-B3LYP

Computational Approaches for Ligand-Target Interactions (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). jst.go.jp This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, docking studies can explore its potential to interact with various biological targets.

The process involves placing the 3D structure of the ligand into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). Lower binding energy values typically indicate a more stable and favorable interaction. Docking studies on numerous pyrazole derivatives have revealed their potential as inhibitors for targets such as kinases (e.g., EGFR, CDK2), cyclooxygenase (COX), and other enzymes. acs.orgresearchgate.netnih.gov

Analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.gov The pyrazole ring itself is often a key pharmacophore, participating in crucial binding interactions. nih.gov The dicarboxylic acid groups on this compound are particularly significant as they can act as strong hydrogen bond donors and acceptors, potentially forming salt bridges with basic amino acid residues like arginine or lysine (B10760008) in a binding pocket.

Table 3: Illustrative Molecular Docking Results for Pyrazole Derivatives Against a Kinase Target This table shows example data derived from published docking studies on related pyrazole compounds.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Pyrazole Derivative AEGFR Kinase-8.5Met793, Leu718Hydrogen Bond, Hydrophobic
Pyrazole Derivative BCDK2-10.3Lys33, Gln131Hydrogen Bond, π-π Stacking
This compound (Hypothetical)Generic Kinase-9.2Arg123, Phe210Salt Bridge, Hydrogen Bond

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models are valuable tools in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening. researchgate.net

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with measured biological activity (e.g., IC₅₀ values) against a specific target is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., logP), and electronic properties.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that relates the descriptors to the biological activity. acs.orgnih.gov The predictive power and robustness of the resulting model are evaluated using statistical metrics like the coefficient of determination (r²) and the cross-validated coefficient (q²). ijsdr.org A high q² value indicates good predictive ability. QSAR studies on pyrazole derivatives have successfully identified key structural features that influence their activity as, for instance, enzyme inhibitors. nih.govnih.gov

Table 4: Example of Statistical Parameters for a 2D-QSAR Model of Pyrazole Derivatives This table presents typical validation metrics for a QSAR model based on literature examples.

Statistical ParameterValueDescription
r² (Coefficient of Determination)0.85Measures the goodness-of-fit of the model to the training data.
q² (Cross-validated r²)0.72Assesses the predictive power of the model through internal validation.
F-test value65.4Indicates the statistical significance of the regression model.
Standard Error of Estimate (SEE)0.21Measures the deviation of predicted values from actual values.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Tools

In the process of drug development, it is essential to evaluate the pharmacokinetic and toxicological properties of a compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the bioavailability and safety profile of a potential drug. Computational tools and online servers are now widely used to predict these properties in silico, allowing for the early identification of candidates with unfavorable ADMET profiles. semanticscholar.org

For this compound, various ADMET parameters can be predicted. These include properties related to absorption, such as human intestinal absorption (HIA) and Caco-2 cell permeability. Distribution can be assessed by predicting parameters like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). Metabolism predictions often focus on the likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes. Toxicity predictions can flag potential issues such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). nih.gov

Many of these predictions are based on established guidelines for drug-likeness, such as Lipinski's Rule of Five. Computational platforms like pkCSM, SwissADME, or QikProp are frequently used to perform these calculations for pyrazole derivatives and other chemical scaffolds. nih.govplos.org

Table 5: Representative In Silico ADMET Predictions for a Pyrazole-Based Compound This table displays typical ADMET parameters that can be computationally predicted.

ADMET PropertyParameterPredicted Value/OutcomeSignificance
AbsorptionHuman Intestinal AbsorptionHighGood oral absorption potential.
AbsorptionCaco-2 PermeabilityLowMay have limited passive diffusion across the gut wall.
DistributionBlood-Brain Barrier (BBB) PermeationNoUnlikely to cross into the central nervous system.
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions.
ToxicityAmes MutagenicityNon-mutagenLow risk of being carcinogenic.
Drug-LikenessLipinski's Rule of Five0 ViolationsGood physicochemical properties for an oral drug.

Chemical Reactivity and Derivatization of 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid

Reactions Involving Carboxylic Acid Functionality

The presence of two carboxylic acid groups at the 4 and 5 positions of the pyrazole (B372694) ring dictates a significant portion of the reactivity of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid. These groups can undergo a variety of classical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification Reactions

The conversion of the carboxylic acid groups to esters is a fundamental derivatization of this compound. This transformation is typically achieved through standard acid-catalyzed esterification with an alcohol or by reaction of the corresponding acid chloride with an alcohol. For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst yields the corresponding dimethyl or diethyl esters. googleapis.comnih.gov The synthesis of dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate has been reported, highlighting the accessibility of these diester derivatives. nih.gov

These esterification reactions are crucial for modifying the solubility and reactivity of the parent compound, and the resulting esters serve as important intermediates for further synthetic transformations.

Amidation Reactions

The carboxylic acid functionalities of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation typically proceeds via the activation of the carboxylic acid, for example, by forming the acid chloride, followed by treatment with the desired amine. A variety of pyrazole carboxamide derivatives have been synthesized using this approach, demonstrating the versatility of this reaction. researchgate.netosti.gov The synthesis of novel 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives has been explored for their potential biological activities. osti.gov

The resulting amides exhibit a range of physicochemical properties depending on the nature of the amine used, making this a valuable method for generating diverse molecular libraries.

Formation of Acid Chlorides and Other Activated Derivatives

To enhance the reactivity of the carboxylic acid groups towards nucleophiles, this compound can be converted into more reactive derivatives, most commonly the diacid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting 1-phenyl-1H-pyrazole-4,5-dicarbonyl dichloride is a highly reactive intermediate that can be readily used in situ for the synthesis of esters, amides, and other acyl derivatives. The formation of these activated species is a key step in many synthetic routes originating from the parent dicarboxylic acid.

Decarboxylation Studies

The removal of one or both carboxylic acid groups through decarboxylation represents another potential transformation of this compound. The decarboxylation of pyrazole carboxylic acids can be influenced by factors such as temperature and the presence of catalysts. researchgate.netgoogle.com In some instances, the decarboxylation can be regio-specific, with the nitrogen atom of the pyrazole ring adjacent to the carboxylic acid group potentially facilitating the process. researchgate.net

While comprehensive studies on the full decarboxylation of this compound are not extensively documented, the decarboxylation of a related compound, 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, has been reported to yield ethyl 1,5-diphenylpyrazole-4-carboxylate. researchgate.net This suggests that selective mono-decarboxylation may be achievable under specific conditions. Decarboxylation of pyrazole carboxylic acids can be carried out under acidic, basic, or thermal conditions, with metal catalysts sometimes employed to facilitate the reaction. googleapis.comgoogle.comrsc.org

Functionalization of the Pyrazole Ring System

Beyond the reactivity of the carboxylic acid groups, the pyrazole and phenyl rings of this compound can also undergo functionalization, primarily through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring and Pyrazole Core

The pyrazole ring is generally considered an electron-rich aromatic system, susceptible to electrophilic attack. Electrophilic substitution on the pyrazole ring typically occurs at the C-4 position. rrbdavc.orgscribd.comijnrd.org However, in the case of this compound, the 4-position is already substituted. The presence of the deactivating carboxylic acid groups would be expected to decrease the reactivity of the pyrazole ring towards electrophiles.

The phenyl group at the N-1 position can also undergo electrophilic aromatic substitution. The pyrazole ring acts as a deactivating group, directing incoming electrophiles primarily to the meta-position of the phenyl ring. However, under certain conditions, substitution at the para-position can occur. For instance, the sulfonation of 1-phenylpyrazole (B75819) with oleum (B3057394) has been shown to yield the p-sulfonated product, while reaction with chlorosulfonic acid leads to sulfonation at the 4-position of the pyrazole ring. rsc.org

Nitration of phenylpyrazole derivatives can also lead to substitution on both the pyrazole and phenyl rings. mdpi.com For example, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride (B1165640) results in nitration at the C-4 position of the pyrazole ring, while using fuming nitric acid can lead to additional nitration at the para-position of the phenyl ring. mdpi.com Halogenation of pyrazoles, typically with N-halosuccinimides, also predominantly occurs at the C-4 position. researchgate.netbeilstein-archives.org

For this compound, electrophilic substitution would be challenging due to the deactivating nature of the dicarboxylic acid groups. However, under forcing conditions, substitution on the phenyl ring, likely at the meta-positions, or potentially at the C-3 position of the pyrazole ring, might be possible, though not extensively reported.

Nucleophilic Substitution Reactions

The pyrazole ring is generally described as a π-excessive aromatic heterocycle. In its unsubstituted form, electrophilic substitution is favored, typically at the C4 position. Conversely, the ring is relatively resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. For this compound, the electron-withdrawing nature of the carboxylic acid groups at positions 4 and 5, and the phenyl group at position 1, deactivates the ring towards electrophilic attack and theoretically makes it more susceptible to nucleophilic substitution. However, specific studies detailing nucleophilic substitution reactions directly on the pyrazole or phenyl ring of this compound are not extensively documented in available research. Reactions tend to occur preferentially at the carboxylic acid functional groups.

Radical Reactions

Synthesis of Analogues and Derivatives with Modified Substituents

The synthesis of analogues of this compound is a key strategy for modulating its physicochemical and biological properties. Modifications can be targeted at the N1-phenyl ring or the dicarboxylic acid moieties.

Modifications at the Phenyl Group

The properties of the parent compound can be systematically altered by introducing various substituents onto the N1-phenyl ring. This is typically achieved by starting the synthesis with a correspondingly substituted phenylhydrazine (B124118) rather than by modifying the phenyl ring post-pyrazole formation. Research has documented the synthesis and characterization of several such analogues. ontosight.aiontosight.aiontosight.ai

Table 1: Examples of 1-Aryl-1H-pyrazole-4,5-dicarboxylic Acid Analogues with Modified Phenyl Groups
Substituent on Phenyl RingResulting Compound NameReference
3-methyl1-(3-Methylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid ontosight.ai
3-amino1-(3-Aminophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid ontosight.ai
3-(methylamino)1-(3-(Methylamino)phenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid ontosight.ai
4-(acetamido)1-(4-(Acetamido)phenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid ontosight.ai

Modifications of the Carboxylic Acid Moieties (e.g., ester, amide, hydrazide derivatives)

The two carboxylic acid groups at the C4 and C5 positions are the most reactive sites for derivatization. Standard carboxylic acid chemistry can be applied to yield a variety of derivatives, including esters, amides, and hydrazides. These modifications are crucial for creating precursors for further synthesis or for exploring structure-activity relationships.

Ester Derivatives: Esterification of pyrazole dicarboxylic acids can be achieved through several standard methods. The reaction of the dicarboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) is a common approach. Alternatively, the diacid can be converted to a more reactive diacyl chloride, which readily reacts with alcohols. ontosight.airesearchgate.net Studies on the closely related isomer, 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid, have shown successful synthesis of its dimethyl ester via a 1,3-dipolar cycloaddition reaction, followed by hydrolysis to the diacid. nih.gov

Amide and Hydrazide Derivatives: The synthesis of amide and hydrazide derivatives typically proceeds through a highly reactive intermediate. The dicarboxylic acid is often treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding 1-phenyl-1H-pyrazole-4,5-dicarbonyl dichloride. researchgate.net This diacyl chloride is then reacted with primary or secondary amines to yield diamides, or with hydrazine (B178648) hydrate (B1144303) to produce the dicarbohydrazide. researchgate.netnih.gov This stepwise approach is efficient and allows for the introduction of a wide variety of amine or hydrazine-based substituents.

Table 2: Common Derivatives of the Dicarboxylic Acid Moiety
Derivative TypeGeneral Synthetic RouteKey ReagentsReference Example
DiesterReaction with alcoholAlcohol (e.g., Methanol, Ethanol), Acid catalyst nih.gov
DiamideConversion to diacyl chloride, followed by reaction with an amineThionyl chloride (SOCl₂), Primary/Secondary amine researchgate.net
DicarbohydrazideConversion to diacyl chloride or diester, followed by reaction with hydrazineThionyl chloride (SOCl₂), Hydrazine hydrate researchgate.netnih.gov

Introduction of New Functional Groups

The introduction of new functional groups onto the pre-formed this compound scaffold, other than through derivatization of the existing groups, is not widely reported. The pyrazole ring is deactivated by the two carboxylic acid groups and the N-phenyl group, making further electrophilic substitution challenging. The C3 position is the only available site on the pyrazole ring, but its reactivity in this specific system has not been extensively explored.

Formation of Fused Heterocyclic Systems Utilizing Dicarboxylic Acid Moiety

The adjacent positioning of the two carboxylic acid groups at the C4 and C5 positions makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. This is achieved through cyclocondensation reactions with various binucleophilic reagents.

A prime example is the reaction with hydrazine and its derivatives. The treatment of a similar isomer, 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, with hydrazine hydrate leads to a cyclocondensation reaction to form a fused pyrazolo[3,4-d]pyridazine system. researchgate.net By analogy, this compound is expected to react readily with hydrazine hydrate to yield 6-phenyl-6,7-dihydro-1H-pyrazolo[4,5-d]pyridazine-4,7-dione . The reaction involves the formation of a dihydrazide intermediate which subsequently cyclizes with the loss of water.

Similarly, other binucleophiles can be employed to construct different fused rings. For instance, reaction with hydroxylamine (B1172632) could potentially lead to pyrazolo-oxazine systems, and reaction with ureas or thioureas could yield pyrazolo[4,5-d]pyrimidine derivatives. The synthesis of pyrazolo[3,4-d]pyrimidines from 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid further underscores the utility of pyrazole carboxylic acids in building such fused bicyclic structures. nih.govnih.gov

Table 3: Potential Fused Heterocyclic Systems from this compound
Binucleophilic ReagentExpected Fused SystemCore Structure Name
Hydrazine Hydrate (NH₂NH₂)Pyrazolo[4,5-d]pyridazine6-phenyl-1H-pyrazolo[4,5-d]pyridazine-4,7(5H,6H)-dione
Urea (NH₂CONH₂)Pyrazolo[4,5-d]pyrimidine6-phenyl-1H-pyrazolo[4,5-d]pyrimidine-4,5,7(6H)-trione
Thiourea (NH₂CSNH₂)Pyrazolo[4,5-d]pyrimidine5-thioxo-6-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,5-d]pyrimidin-4,7-dione

Pyrazole-Pyridazine Derivatives

The reaction of this compound with hydrazine hydrate is a key method for the synthesis of pyrazolo[4,5-d]pyridazine derivatives. This transformation proceeds via a cyclocondensation reaction, where the dicarboxylic acid or its more reactive derivatives, such as the corresponding diacid chloride or diester, reacts with hydrazine to form a stable six-membered pyridazine (B1198779) ring fused to the pyrazole core.

The general reaction involves the initial formation of a dihydrazide intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the target 1-phenyl-1H-pyrazolo[4,5-d]pyridazine-4,7-dione. This heterocyclic system is of significant interest in medicinal chemistry. While specific studies on the 1-phenyl derivative are not extensively detailed in the reviewed literature, the synthesis of analogous pyrazolo[3,4-d]pyridazines from corresponding pyrazole-3,4-dicarboxylic acids is a well-established transformation. nih.govnih.gov

Table 1: Synthesis of Pyrazolo[4,5-d]pyridazine Derivatives

Reactant 1 Reactant 2 Product Reaction Type

Imidazo[4,5-b]pyridine Derivatives

The synthesis of imidazo[4,5-b]pyridine derivatives from this compound can be achieved through condensation with 2,3-diaminopyridine (B105623). This reaction leads to the formation of a pyrazole-substituted imidazo[4,5-b]pyridine system. The reaction typically proceeds by first converting the dicarboxylic acid to its more reactive acid chloride derivative. The subsequent reaction with 2,3-diaminopyridine results in the formation of an amide linkage followed by an intramolecular cyclization to form the imidazole (B134444) ring fused to the pyridine (B92270) core. nih.gov

This synthetic approach provides a pathway to novel polycyclic aromatic compounds where the pyrazole, imidazole, and pyridine rings are integrated into a single molecular framework. A study on the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with 2,3-diaminopyridine demonstrated the formation of a 3H-imidazo[4,5-b]pyridine derivative, supporting the feasibility of this synthetic route. nih.gov

Table 2: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Reactant 1 Reactant 2 Product Reaction Type

Coumarin-Pyrazole Scaffolds

The construction of hybrid molecules containing both coumarin (B35378) and pyrazole moieties has attracted considerable attention due to their interesting photophysical and biological properties. nih.govnih.gov While a direct synthetic route starting from this compound and a coumarin precursor is not explicitly detailed in the available literature, the general strategies for creating such scaffolds can be extrapolated.

One plausible approach involves the Knoevenagel condensation of a pyrazole derivative with a suitable coumarin aldehyde or ketone. For instance, the dicarboxylic acid could be converted to a more reactive species, such as a pyrazole-4,5-dicarbonyl dichloride, which could then be used in reactions with functionalized coumarins. Alternatively, the pyrazole dicarboxylic acid could be modified to introduce a reactive methylene (B1212753) group, which can then undergo condensation with a coumarin-3-carbaldehyde. The synthesis of various coumarin-pyrazole hybrids has been reported, highlighting the versatility of synthetic methodologies in this area. nih.govrsc.org

Polymerization and Materials Synthesis based on Pyrazole Dicarboxylic Acids

The rigid structure and the presence of two carboxylic acid groups make this compound a promising monomer for the synthesis of various polymers and materials.

One of the most significant applications of pyrazole dicarboxylic acids is in the construction of Metal-Organic Frameworks (MOFs). dntb.gov.uaresearchgate.netaminer.orgresearchgate.net These materials are formed by the coordination of metal ions with organic ligands, creating porous, crystalline structures with high surface areas. This compound can act as a ditopic organic linker, coordinating with metal centers through its carboxylate groups to form extended networks. The specific architecture and properties of the resulting MOF would depend on the choice of the metal ion and the reaction conditions.

Furthermore, this compound can be utilized as a monomer in traditional condensation polymerization reactions to synthesize polyesters and polyamides. nih.govgoogle.comresearchgate.netyoutube.comessentialchemicalindustry.org

Polyamides: The reaction of this compound (or its diacid chloride) with various diamines would lead to the formation of polyamides. The incorporation of the phenylpyrazole moiety into the polymer backbone is expected to impart high thermal stability and specific mechanical properties to the resulting material.

Polyesters: Similarly, polycondensation with diols would yield polyesters. The aromatic and heterocyclic nature of the pyrazole ring could enhance the rigidity and thermal resistance of these polymers. youtube.comessentialchemicalindustry.org

Table 3: Potential Polymerization Reactions

Monomer 1 Monomer 2 Polymer Type Potential Properties
This compound Diamine (e.g., 1,6-hexanediamine) Polyamide High thermal stability, specific mechanical properties
This compound Diol (e.g., ethylene (B1197577) glycol) Polyester Enhanced rigidity, thermal resistance

Applications and Research Perspectives in Advanced Materials and Chemical Synthesis

Role as an Intermediate and Building Block in Organic Synthesis

1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid serves as a highly versatile scaffold in organic synthesis. The pyrazole (B372694) nucleus is a common feature in many biologically active compounds, and the dual carboxylic acid functionalities at the 4 and 5 positions offer two distinct points for chemical elaboration, enabling the construction of diverse and complex molecular frameworks. nih.govmdpi.com

The dicarboxylic acid moiety of this compound is a gateway to a vast array of chemical transformations. These acidic groups can be readily converted into a variety of other functional groups, making the molecule a valuable precursor for more elaborate structures. nih.gov For instance, the carboxylic acids can be transformed into esters, amides, acid chlorides, or nitriles. researchgate.net This reactivity allows for the systematic extension of the molecular structure, enabling the synthesis of complex polyfunctional molecules and oligomers. The reaction of the corresponding dicarbonyl chloride derivative with various alcohols or N-nucleophiles can lead to a wide range of ester or amide derivatives, respectively. researchgate.net This versatility is crucial for creating libraries of related compounds for screening purposes in drug discovery and materials science.

The pyrazole ring system is a well-established pharmacophore, present in a wide range of therapeutic agents with activities including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aimdpi.comglobalresearchonline.net Compounds based on the pyrazole carboxylic acid scaffold have been investigated for numerous pharmacological applications. mdpi.com this compound, by providing two points of attachment, allows for the synthesis of novel bidentate ligands or molecules capable of interacting with multiple biological targets. For example, derivatives of the closely related 1-phenyl-pyrazole-4-carboxylic acid have shown potent inhibitory activity against xanthine (B1682287) oxidoreductase, an enzyme implicated in gout. nih.gov The dicarboxylic acid structure provides an opportunity to develop derivatives with enhanced binding affinity or modified pharmacokinetic profiles.

Table 1: Examples of Pharmacological Activities of Pyrazole Derivatives

Pharmacological Activity Pyrazole Scaffold Example Reference(s)
Anti-inflammatory Celecoxib mdpi.com
Anti-obesity Rimonabant mdpi.commdpi.com
Analgesic Difenamizole mdpi.com
Xanthine Oxidase Inhibition 1-phenyl-pyrazole-4-carboxylic acid derivatives nih.gov

This table illustrates the broad therapeutic potential of the pyrazole nucleus, for which this compound is a key synthetic intermediate.

In addition to pharmaceuticals, the pyrazole core is a critical component in modern agrochemicals. Specifically, 1H-pyrazole-5-carboxamide derivatives have been a focus of research due to their high bioactivity and low toxicity. d-nb.info These compounds are often used as the core structure in pesticides to enhance biological activity. d-nb.inforesearchgate.net For example, pyrazole derivatives have been developed as potent herbicides. nih.gov this compound can be used as a starting material to synthesize novel di-amide or ester-amide derivatives, potentially leading to the discovery of new agrochemicals with improved efficacy, selectivity, or environmental profiles. The two functional handles allow for the introduction of different substituent groups to fine-tune the compound's activity against specific pests or weeds.

Contributions to Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. ias.ac.in this compound is an exemplary building block in this field due to its well-defined geometry and multiple hydrogen bonding sites, which facilitate the construction of predictable and robust supramolecular architectures.

The molecular structure of this compound is rich in hydrogen bond donors and acceptors, making it an excellent component for creating ordered, self-assembled networks. researchgate.net The molecule possesses two carboxylic acid groups, which are strong hydrogen bond donors (–OH) and acceptors (C=O), and a pyrazole ring containing a pyridine-type nitrogen atom that acts as a hydrogen bond acceptor. nih.gov

This combination allows for the formation of multiple, strong, and directional intermolecular interactions. A consistent feature in the solid-state structures of related dicarboxylic acids is the formation of bidentate hydrogen-bonded contacts between the carboxylic acid groups of adjacent molecules, often forming the classic carboxylic acid dimer motif. nih.gov Furthermore, the carboxylic acid groups can interact with the pyrazole nitrogen atom of a neighboring molecule (O–H⋯N). These primary interactions, supplemented by weaker C–H⋯O and C-H⋯π hydrogen bonds, can guide the assembly of molecules into complex and stable one-, two-, or three-dimensional frameworks. nih.gov The precise architecture is influenced by factors such as substitution on the phenyl ring. Pyrazole-carboxylic acid compounds are also recognized as versatile platforms for the construction of highly porous metal-organic frameworks (MOFs). nih.govresearchgate.net

Table 2: Potential Hydrogen Bonding Interactions in this compound

Donor Acceptor Interaction Type Role in Supramolecular Assembly
Carboxylic Acid O-H Carboxylic Acid C=O Strong (O-H···O) Forms robust dimers and chains, primary structural motif. nih.govnih.gov
Carboxylic Acid O-H Pyrazole N2 Strong (O-H···N) Links molecules into extended networks. nih.gov
Aromatic C-H Carboxylic Acid C=O Weak (C-H···O) Provides additional stability and directionality to the 3D packing. nih.gov

The ability of this compound to form stable hydrogen-bonded networks makes it an ideal candidate for the formation of cocrystals and salts. Cocrystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. By co-crystallizing this dicarboxylic acid with complementary molecules, such as aza-aromatic compounds (e.g., phenanthroline, bipyridines), it is possible to create novel supramolecular assemblies with tailored structures and properties. nih.gov

The process involves combining the dicarboxylic acid (a hydrogen-bond donor) with a suitable coformer (a hydrogen-bond acceptor) to generate a new crystalline phase. This strategy is a cornerstone of crystal engineering, used to modify physical properties like solubility, stability, and melting point without altering the covalent structure of the parent molecule. researchgate.net Furthermore, the acidic nature of the carboxylic acid groups allows for the formation of salts through proton transfer to a basic coformer. The presence of two carboxylic acid groups offers the potential for forming mono-anionic or di-anionic salts, further expanding the range of possible multi-component crystalline materials that can be designed and synthesized.

Table of Mentioned Chemical Compounds

Compound Name
This compound
1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic acid
1-phenyl-pyrazole-4-carboxylic acid
1,10-phenanthroline
Celecoxib
Difenamizole
Rimonabant
Phenanthroline

Self-Assembly Processes

The molecular architecture of this compound provides distinct functionalities that drive self-assembly into supramolecular structures. The process is primarily governed by non-covalent interactions, including hydrogen bonding and π-π stacking. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, facilitating the formation of robust hydrogen-bonded networks. These interactions can lead to the assembly of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures.

The presence of both a phenyl ring and a pyrazole ring introduces the potential for π-π stacking interactions. These interactions, occurring between the aromatic systems of adjacent molecules, contribute to the stability and specific arrangement of the assembled structures. The interplay between the strong, directional hydrogen bonds from the carboxylic acid groups and the weaker, less directional π-π stacking interactions from the aromatic rings dictates the final supramolecular morphology. Research into pyrazole-based macrocycles has highlighted their tendency to form organized structures, and the principles observed can be applied to understand the behavior of this compound. researchgate.net The self-assembly tendencies are crucial in the design of crystalline materials, gels, and other organized molecular systems. researchgate.net

Development of Materials with Specific Optical or Electronic Properties

The conjugated system formed by the phenyl and pyrazole rings in this compound makes it a promising scaffold for materials with tailored optical and electronic properties. The ability to modify the peripheral functional groups—the phenyl ring and the two carboxylic acid moieties—allows for the fine-tuning of these properties for specific applications.

Non-linear optical (NLO) materials are of significant interest for applications in optical communications, information storage, and optical switching. arabjchem.org The design of organic NLO molecules often involves connecting electron donor and acceptor groups through a π-conjugated bridge to create a polarized "push-pull" system. arabjchem.org

While direct NLO studies on this compound are not extensively documented, research on structurally similar compounds provides strong evidence of its potential. For instance, a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been synthesized and investigated for their NLO properties. arabjchem.orgresearchgate.net Within this series, a compound featuring both a carboxylic acid group and an ester substituent, specifically 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid, was found to exhibit the maximum optical nonlinearity. arabjchem.orgresearchgate.net This finding underscores the significant role of the carboxylic acid group in enhancing NLO activity. The study concluded that this compound is a potential candidate for optical limiting applications. arabjchem.orgresearchgate.net Given that this compound possesses two carboxylic acid groups directly attached to the pyrazole core, it represents a highly promising candidate for the development of new NLO materials.

Table 1: NLO Properties of Related Pyrazole Derivatives
Compound NameKey Functional GroupsNLO Activity FindingPotential ApplicationReference
4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acidCarboxylic acid, EsterShowed maximum nonlinear absorption in its series.Optical limiting arabjchem.org, researchgate.net
Ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylateBromo group, EsterExhibited notable nonlinearity, though less than the carboxylic acid derivative.Optical limiting arabjchem.org, researchgate.net

The pyrazole scaffold is increasingly recognized for its utility in optoelectronic applications, including organic light-emitting diodes (OLEDs). rsc.org Pyrazole derivatives can be engineered to possess favorable charge transport properties and high thermal stability. For example, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP) has been successfully synthesized and used as a hole-transport material in a multilayer OLED, demonstrating high efficiency and brightness. rsc.org

Furthermore, pyrazole-containing pyranoquinoline derivatives have been noted for their potential in photovoltaic and optoelectronic components. researchgate.net The inherent electronic properties of the pyrazole ring, combined with the extended conjugation provided by the phenyl group in this compound, make it a suitable building block for new optoelectronic materials. The carboxylic acid groups offer convenient points for further chemical modification, such as esterification or amidation, to attach other functional units or to incorporate the molecule into a polymer backbone, thereby tuning its electronic energy levels and charge-carrier mobility for specific device architectures. researchgate.net

Applications as Ligands in Coordination Chemistry

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry. It possesses multiple coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atoms of the two carboxylate groups. This multidentate character allows it to bind to metal ions in various ways, leading to the formation of diverse and complex structures.

Pyrazole and its derivatives are well-established as effective chelating agents for transition metals. researchgate.net The dicarboxylic acid functionality significantly enhances this capability. The carboxylate groups can coordinate to metal ions in monodentate, bidentate chelating, or bidentate bridging modes. This versatility allows this compound to act as a linker between metal centers, facilitating the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgmdpi.com

Studies on analogous ligands, such as 5-phenyl-1H-pyrazole-3-carboxylic acid, have shown that they can form stable complexes with metals like cobalt and nickel. researchgate.net These complexes can further assemble into three-dimensional supramolecular networks through hydrogen bonding and π-π interactions. researchgate.net Similarly, metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have been synthesized, demonstrating the ability of the pyrazole-carboxylate scaffold to form mononuclear complexes as well as three-dimensional coordination polymers. rsc.org The specific structure of the resulting metal complex—whether it is a discrete molecule, a 1D chain, a 2D layer, or a 3D framework—can be controlled by factors such as the choice of metal ion, the solvent system, and the reaction temperature. acs.org

Table 2: Coordination Behavior of Analogous Pyrazole-Carboxylate Ligands
LigandMetal Ion(s)Resulting Structure TypeReference
5-phenyl-1H-pyrazole-3-carboxylic acidCo(II), Ni(II)Discrete complexes forming 3D supramolecular polymers via non-covalent interactions. researchgate.net
3-methyl-1H-pyrazole-4-carboxylic acidCd(II), Co(II)Mononuclear complexes and a 3D coordination polymer. rsc.org
1H-indazole-6-carboxylic acidZn(II), Cd(II)1D double chains and a 3D network. mdpi.com

The pyrazole scaffold has been identified as a valuable core structure for designing molecules that interact with the active sites of metalloproteins. nih.gov While not a direct inhibitor, this compound can serve as a molecular probe to investigate the structural features of metalloprotein active sites. The defined geometry of the molecule allows for a systematic exploration of structure-activity relationships (SAR). nih.govresearchgate.net

The key structural components of the molecule would engage in specific interactions within an enzyme's binding pocket:

Phenyl Group: This bulky, hydrophobic group can interact with nonpolar amino acid residues, such as leucine, isoleucine, or phenylalanine, through van der Waals forces and hydrophobic interactions, probing regions like the S1' subsite in metalloproteases. nih.gov

Carboxylic Acid Groups: These groups are potent hydrogen bond donors and acceptors and can also form salt bridges with positively charged residues like lysine (B10760008) or arginine. Crucially, they can act as chelating groups to coordinate directly with the catalytic metal ion (e.g., Zn²⁺) in the active site.

Pyrazole Ring: The heterocyclic ring provides a rigid scaffold and can participate in hydrogen bonding via its nitrogen atoms or engage in π-π stacking with aromatic residues like tyrosine or tryptophan.

By systematically modifying each of these components and observing the resulting changes in binding affinity, researchers can map the topology and chemical environment of a metalloprotein's active site. This structural focus provides critical insights into enzyme function and can guide the design of potent and selective inhibitors. nih.gov

Development of Dyes and Pigments

Extensive research into the applications of pyrazole derivatives has revealed their significance as scaffolds in the synthesis of a wide array of dyes and pigments. The pyrazole nucleus is a key component in many chromophores, contributing to their tinctorial strength, lightfastness, and thermal stability. These compounds are integral to the creation of various classes of colorants, including azo dyes, disperse dyes, and fluorescent brighteners.

While the broader class of pyrazole-containing molecules is well-documented in the field of dye chemistry, specific research detailing the direct application of This compound in the development of dyes and pigments is not extensively available in publicly accessible scientific literature. The functional groups present on the pyrazole ring are critical in determining the final properties of a dye, and much of the existing research focuses on pyrazole derivatives with different substitution patterns.

For instance, structurally related compounds such as pyrazolones (e.g., those derived from ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate) and aminopyrazoles (e.g., ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate) are commonly used as coupling components in the synthesis of azo dyes. dyestuffintermediates.comnih.gov These compounds typically feature active methylene (B1212753) groups or amino groups that readily participate in diazo coupling reactions to form the characteristic azo (-N=N-) chromophore. unb.caekb.egcuhk.edu.hk

Similarly, 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been investigated as a coupling component for producing heterocyclic dyes. researchgate.net The hydroxyl group in this molecule activates the ring for electrophilic substitution by a diazonium salt, a key step in azo dye formation. The resulting dyes often exhibit interesting photophysical properties, with their absorption maxima being influenced by the substituents on the heterocyclic and aromatic rings. researchgate.net

The potential of This compound as a precursor for dyes and pigments would likely involve the chemical modification of its two carboxylic acid groups. These groups could be converted into other functionalities, such as esters or amides, to modulate the electronic properties and solubility of the resulting colorants. However, specific studies detailing such synthetic routes and the properties of the resulting dyes are not prominent in the available research.

The table below summarizes research findings on related pyrazole derivatives used in dye synthesis to provide a contextual understanding of how this class of compounds is utilized.

Pyrazole DerivativeRole in Dye SynthesisResulting Dye ClassKey Research Finding
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylateDye Intermediate/Coupling ComponentAzo Dyes, PigmentsUsed in the manufacturing of C.I. Pigment Red 38 and other colorants. dyestuffintermediates.com
Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylateDiazotization ComponentAzo DyesServes as the amine source to form a diazonium salt, which is then coupled with active methylene compounds. nih.gov
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acidCoupling ComponentHeterocyclic Azo DyesReacts with various heterocyclic diazo salts to produce mono- and bi-heterocyclic dyes with varying absorption spectra. researchgate.net

Future Directions and Emerging Research Avenues for 1 Phenyl 1h Pyrazole 4,5 Dicarboxylic Acid

Exploration of Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for expanding the accessibility and application of 1-Phenyl-1H-pyrazole-4,5-dicarboxylic acid. Future research is trending away from classical multi-step procedures towards more streamlined and atom-economical methods.

Key areas of exploration include:

Domino and Cascade Reactions: Designing reactions where the first transformation creates the functionality needed for a subsequent, spontaneous reaction is a sophisticated strategy. A domino 1,3-dipolar cycloaddition-water elimination reaction has been reported for the synthesis of pyrazole-5-carboxylates. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Novel Catalytic Systems: Research into new catalysts, including nano-catalysts like nano-ZnO, is expected to yield methods that are not only efficient but also environmentally friendly. nih.gov

These advanced methodologies promise to make complex pyrazole (B372694) derivatives more accessible for research and industrial applications.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The unique photophysical properties of the pyrazole scaffold are being harnessed to develop advanced spectroscopic probes for in-situ, real-time monitoring.

Future research will likely focus on:

Fluorescent Chemosensors: Pyrazole derivatives are known to exhibit remarkable photophysical properties, making them excellent candidates for fluorescent probes. rsc.org Research is focused on designing derivatives of this compound that change their fluorescence properties (e.g., intensity, wavelength) in response to the consumption of reactants or the formation of products. This allows for non-invasive, real-time tracking of reaction progress. nih.gov

Raman Spectroscopy: Many functional groups within pyrazole derivatives are Raman active, providing a distinct spectroscopic fingerprint. rsc.org This can be exploited for monitoring chemical transformations during synthesis without the need for sample extraction.

Integrated Spectroscopic Techniques: Combining multiple spectroscopic methods (e.g., IR, NMR, UV-Vis) with theoretical calculations can provide a comprehensive understanding of the electronic and structural changes occurring during a reaction. rsc.orgbohrium.com

The development of these probes will transition synthesis from a trial-and-error process to a precisely controlled and optimized science.

Integration of Machine Learning and AI in Computational Design and Prediction

Computational chemistry, augmented by artificial intelligence (AI) and machine learning (ML), is revolutionizing the discovery and design of new molecules. eurasianjournals.com For this compound, these tools offer a pathway to rapidly identify derivatives with desired properties.

Emerging trends in this area include:

Predictive Modeling: AI algorithms can be trained on existing data to predict the properties of novel, unsynthesized pyrazole derivatives, including their reactivity, electronic structure, and potential biological activity. eurasianjournals.comnih.gov This accelerates the discovery process by prioritizing the most promising candidates for synthesis.

3D-QSAR and Molecular Docking: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking are used to understand how pyrazole derivatives interact with biological targets. nih.gov These computational tools are essential for designing new compounds with specific functions, for example, as enzyme inhibitors. nih.govnih.gov

Generative Models: Machine learning models can generate vast virtual libraries of pyrazole-based structures, which can then be screened computationally for specific properties, significantly expanding the chemical space available for exploration. nih.gov

The synergy between computational prediction and experimental validation is set to dramatically accelerate the pace of innovation in pyrazole chemistry. nih.gov

Table 1: Application of Computational and AI Methods in Pyrazole Research

Research Area Computational/AI Technique Objective & Finding Reference
Antiviral Drug Design Molecular Docking, Deep Learning Design and evaluation of pyrazole derivatives as potential SARS-CoV-2 main protease (Mpro) inhibitors. A library of over 60,000 structures was screened. nih.gov
Property Prediction Density Functional Theory (DFT) Elucidation of electronic structure, molecular behavior, and prediction of binding modes of pyrazole derivatives to biological targets. eurasianjournals.com
Antidiabetic Agents DFT Calculations Prediction of molecular geometry and electronic characters to understand the structure-activity relationship of potential antidiabetic pyrazole derivatives. nih.gov
Alzheimer's Treatment 3D-QSAR, Molecular Dynamics Verification of the efficacy of pyrazole derivatives as acetylcholinesterase inhibitors and design of new, more active compounds. nih.gov

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. mdpi.com For this compound, the focus is on minimizing environmental impact while maximizing efficiency.

Key green chemistry strategies being explored include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields, often under solvent-free conditions. nih.govresearchgate.netmdpi.com This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.gov

Solvent-Free Reactions: Conducting reactions in the absence of volatile organic solvents (neat reactions) or using environmentally benign solvents like water is a cornerstone of green chemistry. nih.govresearchgate.netmdpi.com

Grinding Techniques (Mechanochemistry): Solid-state synthesis through grinding is an energy-efficient and solvent-free method that is gaining traction for the preparation of heterocyclic compounds. nih.gov

Use of Greener Catalysts: The development and use of reusable and non-toxic catalysts can significantly reduce the environmental footprint of chemical synthesis.

A comparative study between a proposed microwave-assisted, solvent-free synthetic route and a classical route demonstrated the significant environmental advantages of the green chemistry approach. nih.govresearchgate.netmdpi.com

Multi-functional Material Development

The rigid, dicarboxylic structure of this compound makes it an ideal building block (ligand) for the construction of advanced materials, particularly Metal-Organic Frameworks (MOFs).

Future research is directed towards creating materials with novel functionalities:

Gas Sorption and Separation: Pyrazolate-based MOFs have shown record-breaking performance in applications like SO2 adsorption. researchgate.net The ability to tailor the pore size and chemical environment within the MOF structure allows for the selective capture of specific gases.

Sensing Applications: MOFs can be designed to act as highly sensitive and selective chemical sensors. For instance, pyrazole-based frameworks have been developed as stable sensors for SO2. digitellinc.com

Catalysis: The ordered, porous structure of MOFs makes them excellent candidates for heterogeneous catalysts, providing well-defined active sites. digitellinc.com

Magnetic and Electrical Materials: By incorporating paramagnetic metal ions, it is possible to create pyrazole-based MOFs with interesting magnetic and electrical properties, including light-dependent conductivity and single-molecule magnet behavior. acs.org

The versatility of the pyrazole ligand allows for the design of the next generation of smart materials for energy and environmental applications. researchgate.netnih.gov

Advanced Crystal Engineering for Tailored Solid-State Properties

Crystal engineering provides the guiding principles for the rational design and assembly of solid-state structures, such as MOFs, from molecular building blocks. researchgate.netnih.gov For this compound, this field is crucial for translating molecular properties into macroscopic material functions.

Key research avenues include:

Isoreticular Chemistry: This "linker engineering" approach involves systematically modifying the organic ligand to fine-tune the properties of the resulting framework, such as pore size, stability, and optoelectronic characteristics, without changing the underlying topology. researchgate.netacs.org

Post-Synthetic Modification: Modifying the framework after its initial synthesis allows for the introduction of new functional groups that would not be stable under the initial reaction conditions, expanding the functional diversity of the materials. nih.gov

Controlling Interpenetration: In MOFs, the formation of interpenetrated networks can significantly impact properties like porosity. Crystal engineering strategies are being developed to control or prevent interpenetration to achieve desired material characteristics. researchgate.net

Single-Crystal Synthesis: Obtaining high-quality single crystals is often a challenge but is critical for definitively determining the structure and understanding the structure-property relationships of pyrazolate-based MOFs. acs.org

Through precise control over the assembly of pyrazole-based ligands and metal nodes, researchers can customize materials for specific, high-performance applications. nih.gov

Table 2: Examples of Engineered Pyrazolate-Based MOFs

MOF System Ligand/Metal Engineered Property Application Reference
Ni-based MOF (NiBDP) Pyrazolate-based High SO2 uptake (8.48 mmol g-1) Gas Adsorption researchgate.net
Arsenic Coordination Material (AsCM-304) Tritopic pyrazole-based organoarsine ligand Reversible SO2 adsorption and UV-Vis behavior change SO2 Sensing digitellinc.com
Co-MOF Flexible bispyrazole ligand and 2-sulphono terephthalic acid Single-molecule magnet behavior, light-dependent conductivity Magnetic/Electronic Devices acs.org
Ni8-Pz MOFs Various tri(pyrazoles) ligands High chemical and thermal stability Foundational for various applications acs.org

High-Throughput Screening for Novel Chemical Reactivity

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical reactions or compounds in parallel. This technology can accelerate the discovery of novel reactivity and applications for this compound and its derivatives.

Future directions in this area involve:

Catalyst Discovery: Screening large libraries of potential catalysts against reactions involving pyrazole derivatives to identify optimal conditions for known transformations or to discover entirely new reactions.

Reaction Condition Optimization: Rapidly evaluating a wide range of solvents, temperatures, and reagents to quickly find the ideal conditions for synthesizing specific pyrazole-containing target molecules.

Biological Screening: Testing libraries of pyrazole derivatives against various biological targets (e.g., enzymes, receptors) to identify new lead compounds for drug discovery. tsijournals.commdpi.com HTS has been used to identify pyrazole derivatives as potent inhibitors for targets like CDK2, relevant in cancer therapy. mdpi.comrsc.org

By automating and miniaturizing the experimental process, HTS can significantly reduce the time and resources required to explore the vast chemical space associated with this compound.

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